

Long-Term Safety of ALT-836: A Comparative Analysis for Researchers

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Compound of Interest		
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety data for ALT-836, a novel tissue factor (TF) antagonist, with alternative therapies. Due to the limited availability of extensive long-term safety data for ALT-836, this guide synthesizes preliminary findings and draws comparisons with established treatments for related indications.

ALT-836 is a recombinant human-mouse chimeric monoclonal antibody designed to bind to tissue factor, a protein overexpressed in many solid tumors and implicated in the pathogenesis of various inflammatory and thrombotic conditions.[1] By targeting TF, ALT-836 aims to inhibit tumor growth, angiogenesis, and cancer-associated venous thromboembolism (VTE).[1] This guide evaluates the available safety profile of ALT-836 in the context of other TF-targeting agents, standard chemotherapy, and anticoagulants.

Comparative Long-Term Safety Data

Quantitative long-term safety data for ALT-836 from completed or ongoing clinical trials is not extensively available in the public domain. Early-phase studies provide initial safety insights. A Phase 1 dose-escalation study of single-dose ALT-836 in patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS) reported that the most frequent adverse events were anemia (observed in both placebo and ALT-836 treated patients) and dose-dependent, self-resolved hematuria.[2] No major bleeding episodes were reported in this study.[2]

To provide a comparative perspective, this guide examines the long-term safety of three alternative therapeutic agents:







- Tisotumab vedotin: An antibody-drug conjugate (ADC) that also targets tissue factor and is approved for the treatment of recurrent or metastatic cervical cancer.
- Gemcitabine: A standard-of-care chemotherapy agent used in the treatment of various solid tumors, including pancreatic cancer, where ALT-836 has been investigated in combination therapy.
- Enoxaparin: A low-molecular-weight heparin (LMWH) commonly used for the treatment and prophylaxis of VTE.

The following tables summarize the available long-term safety data for these agents from pivotal clinical trials.



Adverse Event	ALT-836 (Phase 1, ALI/ARDS)*	Tisotumab Vedotin (innovaTV 301, Cervical Cancer)	Gemcitabine Monotherapy (Various Pancreatic Cancer Trials)	Enoxaparin (VTE Treatment - Various Studies)
Hematological	Anemia (frequency not specified)[2]	Hemoglobin Decreased (41%)	Neutropenia (Grade 3/4: 29.2%)[3]	Bleeding (Major: ~0.67-1.5%)[4]
Lymphocytes Decreased (42%)	Thrombocytopeni a (Grade 3/4: not specified)	Thrombocytopeni a (0.04%)		
Leukocytes Decreased (30%)	Anemia (Grade 3/4: not specified)		_	
Gastrointestinal	Not Reported	Nausea (33%)	Nausea/Vomiting (Grade 3/4: similar to GemCap)[3]	Not a primary adverse event
Constipation (25%)	Diarrhea (similar to GemCap)[3]			
Neurological	Not Reported	Peripheral Neuropathy (38%)	Not a primary adverse event	Not a primary adverse event
Ocular	Not Reported	Conjunctival Adverse Reactions (37%)	Not Reported	Not Reported
Dry Eye (29%)				
General	Not Reported	Fatigue (28%)	Fatigue (not specified)	Not Reported
Renal/Urological	Hematuria (dosedependent, selfresolved)[2]	Not Reported	Not Reported	Not Reported



				Venous
Vascular	No major	Epistaxis (26%)	Not a primary adverse event	Thromboembolis
	bleeding episodes[2]			m (Incidence:
				~0.44% with
				prophylaxis)

^{*}Data from a single-dose Phase 1 study; not representative of long-term exposure. Percentages for ALT-836 adverse events are not publicly available.

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below to contextualize the safety data.



Drug	Trial Identifier/Na me	Phase	Indication	Patient Population	Dosage and Administratio n
ALT-836	NCT0143885 3	1	Acute Lung Injury/Acute Respiratory Distress Syndrome	Adult patients with suspected or proven infection, receiving mechanical ventilation.	Single intravenous dose of 0.06, 0.08, or 0.1 mg/kg.[2]
ALT-836	NCT0132555 8	1	Locally Advanced or Metastatic Solid Tumors	Patients with advanced malignancies known to overexpress TF.	Dose- escalation study in combination with gemcitabine. ALT-836 administered on Days 1, 4, 8, 15, and 22 of a 28-day cycle.[1]
Tisotumab Vedotin	innovaTV 301 (NCT046976 28)	3	Recurrent or Metastatic Cervical Cancer	Patients with disease progression on or after chemotherap y.	2 mg/kg (maximum 200 mg) via intravenous infusion every 3 weeks.[5]
Gemcitabine	Various (e.g., GEST study)	3	Advanced Pancreatic Cancer	Chemotherap y-naive patients with locally advanced or metastatic	intravenously over 30 minutes on Days 1, 8, and 15 of a

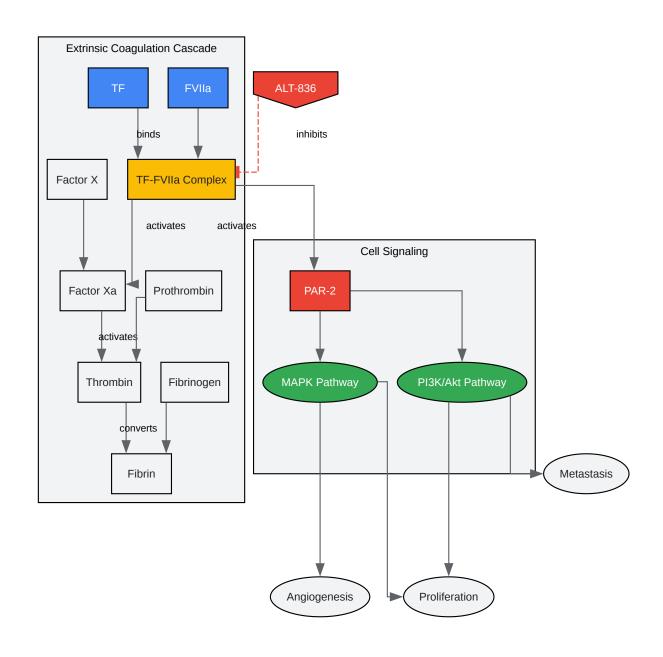


				pancreatic cancer.	28-day cycle. [6][7]
Enoxaparin	Various (e.g., MEDENOX, PREVAIL)	3/4	Venous Thromboemb olism (Prophylaxis and Treatment)	Acutely ill medical patients or patients postsurgery.	Prophylaxis: 40 mg subcutaneou sly once daily. Treatment: 1 mg/kg subcutaneou sly every 12 hours or 1.5 mg/kg once daily.[8]

Signaling Pathways and Experimental Workflows Tissue Factor Signaling Pathway

ALT-836 exerts its effect by inhibiting the binding of Factor VIIa (FVIIa) to Tissue Factor (TF), thereby blocking the initiation of the extrinsic coagulation cascade and downstream signaling events. The following diagram illustrates the key components of the TF signaling pathway that are relevant to cancer progression.





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Tissue Factor signaling pathway and the inhibitory action of ALT-836.

Experimental Workflow for a Phase 1 Dose-Escalation Study

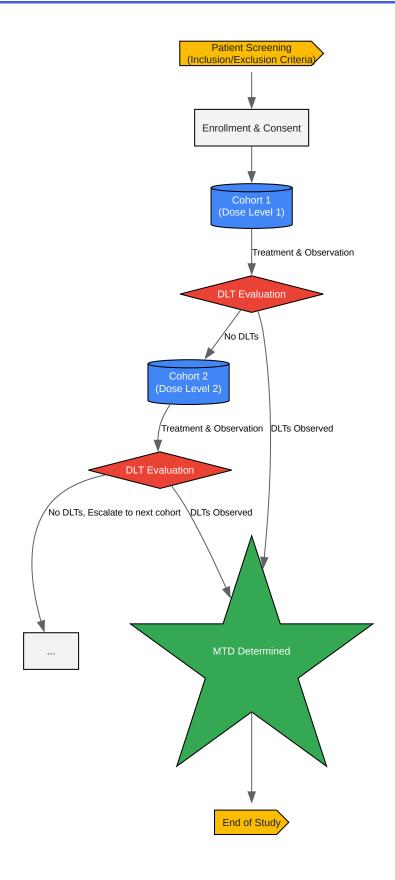






The following diagram outlines a typical workflow for a Phase 1 clinical trial, such as the studies conducted for ALT-836, designed to assess safety and determine the maximum tolerated dose (MTD).





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A simplified workflow for a typical Phase 1 dose-escalation clinical trial.



Conclusion

The available data suggests that ALT-836 has a manageable safety profile in early-phase clinical trials, with anemia and hematuria being the most noted adverse events in one study.[2] However, comprehensive long-term safety data for ALT-836 is not yet publicly available, which limits a direct and robust comparison with more established therapies.

In contrast, extensive safety data exists for tisotumab vedotin, gemcitabine, and enoxaparin. Tisotumab vedotin, another TF-targeting agent, is associated with ocular toxicity, peripheral neuropathy, and hemorrhage.[9][10] Gemcitabine's primary long-term toxicities are hematological. Enoxaparin carries a known risk of bleeding.

For researchers and drug development professionals, the initial safety findings for ALT-836 are encouraging, particularly the absence of major bleeding events in the early ALI/ARDS study.[2] As more data from ongoing and future clinical trials of ALT-836 become available, a more definitive comparison of its long-term safety profile will be possible. Continued monitoring of the clinical development of ALT-836 is warranted to fully understand its therapeutic potential and place in therapy.

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